Grandisin

Description

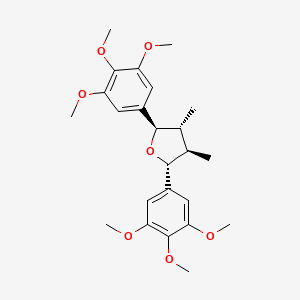

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H32O7 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-3,4-dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)oxolane |

InChI |

InChI=1S/C24H32O7/c1-13-14(2)22(16-11-19(27-5)24(30-8)20(12-16)28-6)31-21(13)15-9-17(25-3)23(29-7)18(10-15)26-4/h9-14,21-22H,1-8H3/t13-,14-,21-,22-/m1/s1 |

InChI Key |

ZPINJJOPURFFNV-LPINMEDASA-N |

SMILES |

CC1C(C(OC1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](O[C@H]1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C |

Synonyms |

grandisin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Grandisin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grandisin, a tetrahydrofuran neolignan, has garnered significant attention within the scientific community due to its diverse and promising biological activities. Found in plant species such as Virola surinamensis and various Piper species, its complex chemical architecture presents a compelling subject for stereochemical analysis and further drug development. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its absolute configuration as determined by X-ray crystallography. Detailed experimental protocols for its isolation, purification, and structural elucidation are outlined, offering a practical resource for researchers. Furthermore, this guide presents available quantitative data and visualizations to facilitate a deeper understanding of this intricate natural product.

Chemical Structure and Properties

This compound is a lignan with the molecular formula C₂₄H₃₂O₇.[1] Its systematic IUPAC name is (2S,3S,4S,5S)-3,4-dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)oxolane.[1] The molecule features a central tetrahydrofuran ring substituted with two dimethyl groups and two 3,4,5-trimethoxyphenyl groups.

Core Structure

The foundational structure of this compound is a five-membered oxolane (tetrahydrofuran) ring. This core is substituted at the 2, 3, 4, and 5 positions, leading to a complex stereochemical arrangement.

Key Functional Groups

-

Tetrahydrofuran Ring: A central ether linkage forming the core heterocyclic system.

-

Dimethyl Groups: Two methyl substituents on the tetrahydrofuran ring.

-

Trimethoxyphenyl Groups: Two aromatic rings, each bearing three methoxy groups, attached to the tetrahydrofuran core.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₂O₇ | [1] |

| Molecular Weight | 432.5 g/mol | [1] |

| Exact Mass | 432.21480336 Da | [1] |

| CAS Number | 53250-50-3 | [1] |

Stereochemistry and Absolute Configuration

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The molecule possesses multiple chiral centers, giving rise to various possible stereoisomers.

Chiral Centers

This compound has four stereogenic centers located at positions 2, 3, 4, and 5 of the tetrahydrofuran ring. The specific spatial arrangement of the substituents at these centers defines the molecule's absolute configuration.

Absolute Configuration

The absolute configuration of the naturally occurring (-)-Grandisin has been determined by X-ray diffraction analysis as (2R,3S,4S,5R).[2] This specific arrangement of the dimethyl and trimethoxyphenyl groups is crucial for its biological function.

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification of this compound from Virola surinamensis

3.1.1. Extraction

-

Air-dry the leaves of Virola surinamensis and grind them into a fine powder.

-

Perform sequential maceration of the dried powder with hexane, followed by ethyl acetate, and finally methanol. Each extraction should be carried out for a sufficient duration to ensure exhaustive extraction.

-

Concentrate the resulting extracts under reduced pressure to obtain the crude extracts.

3.1.2. Column Chromatography

-

Subject the crude ethyl acetate extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

3.1.3. High-Performance Liquid Chromatography (HPLC) Purification

-

Pool the fractions containing this compound from the column chromatography and concentrate them.

-

Perform preparative High-Performance Liquid Chromatography (HPLC) on the enriched fraction.

-

Use a suitable reversed-phase column (e.g., C18) and a mobile phase gradient of acetonitrile and water.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound.

Structural Elucidation

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

-

Process and analyze the spectra to assign the chemical shifts of all protons and carbons and to establish the connectivity within the molecule.

3.2.2. Mass Spectrometry (MS)

-

Introduce a pure sample of this compound into a mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI).

-

Acquire the full scan mass spectrum to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) to induce fragmentation and obtain a characteristic fragmentation pattern, which can aid in structural confirmation.

3.2.3. X-ray Crystallography

-

Crystallize the purified this compound from a suitable solvent system.

-

Mount a single crystal on a goniometer and collect X-ray diffraction data.

-

Solve and refine the crystal structure to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, and to confirm the absolute stereochemistry.

Quantitative Spectroscopic and Crystallographic Data

Detailed quantitative data from spectroscopic and crystallographic analyses are essential for the unambiguous identification and characterization of this compound. While a complete set of publicly available raw data is limited, typical and expected values are presented based on the known structure.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to its unique structure. A representative summary of expected chemical shifts is provided in Table 2.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.0 - 7.0 | 100 - 110 |

| OCH₃ | 3.5 - 4.0 | 55 - 65 |

| Tetrahydrofuran CH | 3.0 - 5.0 | 70 - 90 |

| CH-CH₃ | 1.5 - 2.5 | 30 - 45 |

| CH₃ | 0.8 - 1.2 | 10 - 20 |

Mass Spectrometry Data

The mass spectrum of this compound will show a prominent molecular ion peak corresponding to its molecular weight. The fragmentation pattern in MS/MS experiments will likely involve cleavages of the ether linkages in the tetrahydrofuran ring and the loss of methyl and methoxy groups.

Crystallographic Data

The X-ray crystallographic analysis of (-)-Grandisin confirms its solid-state conformation and absolute stereochemistry. A summary of key crystallographic parameters is presented in Table 3.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: Specific values for unit cell dimensions and volume are dependent on the specific crystal structure determination and may vary slightly between different reports. A complete Crystallographic Information File (CIF) should be consulted for precise data.

Conclusion

This compound represents a fascinating and biologically significant natural product. Its intricate chemical structure and defined stereochemistry are key to its therapeutic potential. This technical guide has provided a detailed overview of its structural features, stereochemical assignment, and the experimental methodologies required for its study. The presented data and workflows offer a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development, aiming to further explore the potential of this compound and related compounds.

References

Grandisin: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandisin is a naturally occurring lignan found in various plant species, notably from the genera Piper and Virola.[1] As a member of the lignan family of compounds, this compound has attracted significant scientific interest due to its diverse and potent biological activities. These activities include anti-cancer, anti-inflammatory, and anti-parasitic properties, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known biological signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are essential for its isolation, characterization, and formulation in preclinical and clinical studies. A summary of these properties is presented in the tables below.

General and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₂O₇ | PubChem[2] |

| Molecular Weight | 432.5 g/mol | PubChem[2] |

| IUPAC Name | (2S,3S,4S,5S)-3,4-dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)oxolane | PubChem[2] |

| CAS Number | 53250-50-3 | The Good Scents Company[3] |

| InChI | InChI=1S/C24H32O7/c1-13-14(2)22(16-11-19(27-5)24(30-8)20(12-16)28-6)31-21(13)15-9-17(25-3)23(29-7)18(10-15)26-4/h9-14,21-22H,1-8H3/t13-,14-,21-,22-/m0/s1 | PubChem[2] |

| InChIKey | ZPINJJOPURFFNV-WJWAULOUSA-N | PubChem[2] |

| Canonical SMILES | C[C@H]1--INVALID-LINK----INVALID-LINK--C3=CC(=C(C(=C3)OC)OC)OC | PubChem[2] |

Physicochemical Properties of this compound

| Property | Value | Notes | Source |

| Melting Point | Not experimentally determined in searched literature. | - | - |

| Boiling Point | 521.07 °C | Estimated at 760.00 mm Hg | The Good Scents Company[3] |

| Water Solubility | 0.6513 mg/L | Estimated at 25 °C | The Good Scents Company[3] |

| logP (o/w) | 4.3 | Computed (XLogP3-AA) | PubChem[2] |

| Flash Point | 203.70 °C (399.00 °F) | Estimated (TCC) | The Good Scents Company[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound. The following sections outline key experimental protocols for its isolation and characterization.

Isolation and Purification of (-)-Grandisin from Piper tectoniifolium

This protocol is adapted from methodologies described for the isolation of lignans from Piper species.

-

Plant Material Collection and Preparation :

-

Collect fresh leaves of Piper tectoniifolium.

-

Air-dry the leaves at room temperature until a constant weight is achieved.

-

Grind the dried leaves into a fine powder.

-

-

Extraction :

-

Macerate the powdered leaves with n-hexane at a ratio of 1:10 (w/v) for 72 hours at room temperature.

-

Filter the extract and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract.

-

-

Chromatographic Fractionation :

-

Subject the crude n-hexane extract to silica gel column chromatography.

-

Prepare a slurry of silica gel in n-hexane and pack the column.

-

Load the crude extract onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

-

-

Purification and Identification :

-

Combine fractions that show a similar TLC profile and contain the compound of interest.

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., a gradient of methanol and water).

-

Analyze the purified compound using spectroscopic methods (NMR, MS) to confirm its identity as (-)-grandisin.

-

Spectroscopic Characterization

-

Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Spectroscopy :

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters: spectral width of 12 ppm, 32 scans, relaxation delay of 1 s.

-

Observe signals corresponding to aromatic protons, methoxy groups, and the tetrahydrofuran ring protons.

-

-

¹³C NMR and DEPT Spectroscopy :

-

Acquire the ¹³C NMR and DEPT (135, 90, 45) spectra on the same instrument.

-

Typical parameters: spectral width of 220 ppm, 1024 scans, relaxation delay of 2 s.

-

Identify the signals for all 24 carbon atoms, including methine, methylene, and quaternary carbons.

-

-

2D NMR Spectroscopy :

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and confirm the structure of this compound.

-

-

Sample Preparation : Prepare a dilute solution of purified this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

High-Resolution Mass Spectrometry (HRMS) :

-

Analyze the sample using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Determine the accurate mass of the molecular ion to confirm the elemental composition (C₂₄H₃₂O₇).

-

-

Tandem Mass Spectrometry (MS/MS) :

-

Select the [M+H]⁺ ion for fragmentation using collision-induced dissociation (CID).

-

Analyze the fragmentation pattern to obtain structural information and confirm the identity of this compound.

-

Signaling Pathways and Biological Activity

This compound has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis and inhibition of angiogenesis.

Apoptosis Induction

Studies have shown that this compound can induce apoptosis in various cancer cell lines. The proposed signaling pathway involves the activation of the caspase cascade.

References

In Vitro Metabolism of Grandisin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandisin, a tetrahydrofuran lignan found in various plant species, has garnered significant interest in the scientific community due to its promising biological activities, including trypanocidal, anti-inflammatory, cytotoxic, and antitumor properties.[1] As a potential drug candidate, a thorough understanding of its metabolic fate is crucial for further development.[1] This technical guide provides a comprehensive overview of the in vitro metabolism of this compound, focusing on its biotransformation in human liver microsomes, the identification of its metabolites, and its potential for drug-drug interactions through cytochrome P450 (CYP) enzyme inhibition.

Metabolic Profile of this compound in Human Liver Microsomes

The in vitro metabolism of (-)-grandisin has been investigated using human liver microsomes, revealing that the compound undergoes Phase I metabolism primarily through demethylation reactions.[1]

Metabolite Identification

Four metabolites of (-)-grandisin have been identified:

-

4-O-demethylthis compound

-

3-O-demethylthis compound

-

4,4'-di-O-demethylthis compound

-

A metabolite suggested to be either 3,4-di-O-demethylthis compound or 3,5-di-O-demethylthis compound[1]

The major metabolite formed is 4-O-demethylthis compound.[2] The identification and structural characterization of these metabolites were accomplished using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]

Enzyme Kinetics

The metabolism of (-)-grandisin in human liver microsomes follows Michaelis-Menten kinetics.[1] The kinetic parameters are summarized in the table below.

| Parameter | Value |

| Michaelis-Menten constant (Km) | 8.23 ± 0.99 µM |

| Maximal reaction rate (Vmax) | 3.96 ± 0.18 µmol/mg protein/h |

| Data from in vitro studies with human liver microsomes.[1] |

Cytochrome P450 Isoform Involvement

Studies have indicated that the CYP2C9 isoform is the primary enzyme responsible for the formation of the observed metabolites of (-)-grandisin.[1]

This compound and Cytochrome P450 Inhibition

This compound has been shown to be a competitive inhibitor of CYP2C9 and a competitive and mechanism-based inhibitor of CYP3A4/5.[3] It does not significantly inhibit CYP1A2 and CYP2D6 activities.[3] Interestingly, this compound has been observed to stimulate CYP2E1 activity at concentrations as low as 4 µM.[3] These findings suggest a potential for drug-drug interactions with compounds metabolized by CYP3A4/5 and CYP2E1.[3]

Enzyme Inhibition Parameters

The inhibitory effects of this compound on various CYP isoforms are presented in the table below.

| CYP Isoform | Inhibition Type | Ki (µM) | IC50 (µM) |

| CYP2C9 | Competitive | 50.60 | - |

| CYP3A4/5 (Nifedipine as substrate) | Competitive & Mechanism-based | 48.71 | - |

| CYP3A4/5 (Midazolam as substrate) | Competitive & Mechanism-based | 31.25 | - |

| CYP1A2 | - | - | > 200 |

| CYP2D6 | - | - | > 100 |

| Data from in vitro studies with human liver microsomes.[3] |

For the mechanism-based inhibition of CYP3A4/5, the following kinetic parameters have been determined:[3]

| Substrate | KI (µM) | kinact (min-1) | kinact/KI (mL·min-1·µmol-1) |

| Nifedipine | 6.40 | 0.037 | 5.78 |

| Midazolam | 31.53 | 0.049 | 1.55 |

| Data from in vitro studies with human liver microsomes.[3] |

Experimental Protocols

The following sections detail generalized experimental protocols for the in vitro metabolism studies of this compound, based on common practices in the field.[4][5][6][7]

In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol outlines the steps to determine the metabolic stability and identify the metabolites of this compound.

1. Reagents and Materials:

-

(-)-Grandisin

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ice-cold)

-

Incubator or water bath (37°C)

-

Microcentrifuge tubes

-

HPLC-MS/MS system

2. Incubation Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine the potassium phosphate buffer, HLM, and the NADPH regenerating system.

-

Pre-incubate the mixture for 5 minutes at 37°C.[7]

-

Initiate the metabolic reaction by adding the this compound stock solution to the mixture. The final concentration of this compound should be within a relevant range (e.g., 1-10 µM to mimic in vivo levels).[4]

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.[6]

-

Vortex the samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant for analysis.

3. Analytical Method:

-

Analyze the supernatant using a validated HPLC-MS/MS method to quantify the depletion of the parent compound (this compound) and identify and quantify the formation of metabolites.

Cytochrome P450 Inhibition Assay

This protocol describes how to assess the inhibitory effect of this compound on specific CYP450 isoforms.

1. Reagents and Materials:

-

This compound

-

Human Liver Microsomes (HLM)

-

Specific CYP450 isoform probe substrates (e.g., diclofenac for CYP2C9, nifedipine or midazolam for CYP3A4/5)

-

NADPH regenerating system

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ice-cold)

-

Incubator or water bath (37°C)

-

Microcentrifuge tubes

-

HPLC-MS/MS system

2. Incubation Procedure:

-

Prepare stock solutions of this compound and the specific CYP450 probe substrate.

-

In microcentrifuge tubes, combine the potassium phosphate buffer, HLM, this compound at various concentrations (or vehicle control), and the probe substrate.

-

Pre-incubate the mixture for a short period at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time that ensures linear metabolite formation.

-

Terminate the reaction with ice-cold acetonitrile.

-

Process the samples as described in the metabolism study protocol.

3. Data Analysis:

-

Quantify the formation of the specific metabolite of the probe substrate using HPLC-MS/MS.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

For determination of the inhibition constant (Ki), perform the experiment with multiple substrate concentrations and fit the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive, uncompetitive).

Visualizations

Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of (-)-grandisin in human liver microsomes.

Experimental Workflow for In Vitro Metabolism Study

References

- 1. In vitro metabolism of the lignan (-)-grandisin, an anticancer drug candidate, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro basal cytotoxicity assay applied to estimate acute oral systemic toxicity of this compound and its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Inhibition of Human CYP450s 1A2, 2C9, 3A4/5, 2D6 and 2E1 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

Pharmacological Profile of Grandisin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandisin is a naturally occurring tetrahydrofuran neolignan found in plants of the Piper genus, notably Piper solmsianum. It has garnered significant scientific interest due to its diverse pharmacological activities, particularly its potent antitumor, anti-angiogenic, and anti-parasitic properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its known signaling pathways to support ongoing research and drug development efforts.

Cytotoxic Activity

This compound exhibits significant cytotoxic effects against a range of cancer cell lines. Its primary mechanism of action is the induction of apoptosis, or programmed cell death.

Quantitative Data: IC50 Values for Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer and normal cell lines.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference(s) |

| K562 | Chronic Myeloid Leukemia | Trypan Blue Exclusion | < 0.85 | [1] |

| K562 | Chronic Myeloid Leukemia | MTT Assay | 0.198 | [2] |

| Ehrlich Ascites Tumor (EAT) | Murine Mammary Carcinoma | Trypan Blue & MTT | < 0.25 | [1] |

| HepG-2 | Hepatocellular Carcinoma | Neutral Red Uptake | Poor activity | [2] |

| MCF-7 | Breast Adenocarcinoma | Neutral Red Uptake | Poor activity | [2] |

| PC3 | Prostate Cancer | Neutral Red Uptake | Poor activity | [2] |

| Lymphocytes | Normal | Trypan Blue Exclusion | 0.685 | [2] |

| Lymphocytes | Normal | MTT Assay | 0.200 | [2] |

Mechanism of Action: Induction of Apoptosis

Studies in the K562 human erythroleukemia cell line have demonstrated that this compound's cytotoxic effect is mediated through the induction of apoptosis. This process is characterized by morphological changes such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.[3] this compound treatment leads to cell cycle arrest in the G1 phase.[1][4]

The apoptotic cascade initiated by this compound involves the activation of multiple caspases, suggesting the involvement of both the intrinsic and extrinsic pathways.[1]

Signaling Pathway: this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis based on the activation of key initiator and effector caspases.

Caption: Proposed signaling pathways for this compound-induced apoptosis.

Anti-Angiogenic Activity

This compound has been shown to possess anti-angiogenic properties, which contribute to its antitumor effects. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.

In Vivo Evidence

In vivo studies using the Ehrlich ascites tumoral (EAT) model in mice have demonstrated that this compound treatment leads to a significant reduction in the levels of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[1] Treatment with 10 mg/kg of this compound resulted in a 32.1% reduction of VEGF levels in the peritoneal washing supernatant.[1] This reduction in VEGF is associated with a decrease in tumor-induced neovascularization.

Signaling Pathway: this compound's Anti-Angiogenic Effect

The diagram below depicts the proposed mechanism of this compound's anti-angiogenic activity through the downregulation of VEGF.

Caption: Proposed mechanism of this compound's anti-angiogenic activity.

Anti-parasitic Activity

This compound has demonstrated significant activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[5]

Quantitative Data: Anti-trypanosomal Activity

While specific IC50 values for different forms of the parasite are not extensively reported in the available literature, one study noted that a derivative of this compound showed an IC50 value of 28.6 µM against Trypanosoma cruzi trypomastigotes.[6] Further research is needed to fully characterize the potency of this compound against the epimastigote and amastigote stages of the parasite.

Experimental Protocols

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.018 to 2.365 µM) for 48 hours.[4]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.

-

Cell Treatment: Treat cells in suspension (e.g., K562) with different concentrations of this compound for a specified period (e.g., 48 hours).[4]

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

-

Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Data Analysis: Calculate the percentage of viable cells and determine the IC50 value.

Workflow for Cytotoxicity Assays

Caption: General workflow for in vitro cytotoxicity assays.

Anti-Angiogenic Assay: In Vivo Ehrlich Ascites Carcinoma (EAC) Model

This in vivo model is used to assess the anti-angiogenic potential of compounds.

-

Tumor Induction: Inoculate mice intraperitoneally with EAC cells.

-

Treatment: Administer this compound intraperitoneally at various doses (e.g., 2.5, 5, and 10 mg/kg) for a specified period (e.g., 10 days).[1]

-

Sample Collection: Collect peritoneal fluid to measure VEGF levels and assess tumor cell burden.

-

VEGF Quantification: Measure the concentration of VEGF in the peritoneal fluid using an ELISA kit.

-

Data Analysis: Compare VEGF levels and tumor cell counts between treated and control groups.

Anti-trypanosomal Activity Assay

This assay determines the potency of a compound against Trypanosoma cruzi.

-

Parasite Culture: Culture different forms of T. cruzi (epimastigotes, trypomastigotes, and amastigotes) under appropriate conditions.

-

Compound Treatment: Incubate the parasites with serial dilutions of this compound.

-

Viability Assessment: Determine parasite viability using a suitable method, such as a resazurin-based assay or by microscopic counting of motile parasites.[7]

-

Data Analysis: Calculate the percentage of parasite inhibition and determine the IC50 value for each parasite form.

Conclusion

This compound, a neolignan with a multifaceted pharmacological profile, demonstrates significant potential as a lead compound for the development of novel therapeutic agents. Its cytotoxic activity against cancer cells is mediated through the induction of apoptosis via both intrinsic and extrinsic pathways. Furthermore, its anti-angiogenic effects, through the inhibition of VEGF, and its activity against Trypanosoma cruzi highlight its broad therapeutic potential. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals to further explore the pharmacological properties and therapeutic applications of this compound. Future studies should focus on elucidating the specific molecular targets and further detailing the signaling pathways involved in its various biological activities.

References

- 1. scielo.br [scielo.br]

- 2. benchchem.com [benchchem.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. In vitro metabolism of this compound, a lignan with anti-chagasic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]

Grandisin and its Derivatives: A Technical Guide to Unlocking their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grandisin, a neolignan found in various plant species, has demonstrated a wide spectrum of promising biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. While research has primarily focused on the parent compound, the exploration of this compound derivatives holds significant potential for the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the known biological activities of this compound, detailed experimental protocols for its evaluation, and a forward-looking perspective on the potential of its derivatives. Due to a notable gap in the current scientific literature on synthetic or semi-synthetic this compound derivatives, this document will focus on the biological potential of the parent compound and its identified metabolite, 4-O-demethylthis compound, while providing a framework for the synthesis and evaluation of novel analogs.

Introduction to this compound and its Biological Significance

This compound is a tetrahydrofuran neolignan that has been isolated from several plant species, including Virola surinamensis and Piper solmsianum.[1][2] Traditional medicine has utilized plants containing this compound for treating various ailments, suggesting a rich ethnobotanical history that warrants scientific investigation.[3] Modern research has begun to validate these traditional uses, revealing a molecule with multifaceted pharmacological properties. The core structure of this compound presents numerous opportunities for medicinal chemists to create derivatives with potentially superior therapeutic properties. The development of such derivatives is a critical step in translating the promise of this natural product into clinical applications.

Biological Activities of this compound

Current research has illuminated several key biological activities of this compound, which are summarized below.

Anti-inflammatory and Antinociceptive Activity

This compound has shown significant anti-inflammatory and pain-reducing effects in preclinical models. In a study utilizing the formalin test, this compound reduced inflammatory pain by 60.5% in the second phase of the test.[3] Furthermore, in an oil-induced ear edema model, a 10.0 mg/kg dose of this compound resulted in a 36.4% reduction in edema.[3] These findings suggest that this compound's antinociceptive effects are, at least in part, mediated by its anti-inflammatory activity.[3]

Anticancer and Cytotoxic Potential

The anticancer properties of this compound have been investigated against various cancer models. It has been shown to inhibit the growth of Ehrlich ascites tumor (EAT) cells with an impressive IC50 value of less than 0.25 µM.[2] In vivo studies in EAT-bearing mice demonstrated that treatment with 10 mg/kg of this compound led to a 66.35% reduction in intraperitoneal tumor cell burden and a 32.1% decrease in vascular endothelial growth factor (VEGF) levels, indicating anti-angiogenic effects.[2] Further studies on the K562 human leukemia cell line showed that this compound induces apoptosis and arrests the cell cycle in the G1 phase, with IC50 values below 0.85 µM.[4]

Antimicrobial and Antiparasitic Activity

Beyond its effects on inflammation and cancer, this compound has also been noted for its potential against pathogens. While specific quantitative data on the antimicrobial activity of this compound derivatives is scarce, the broader class of lignans has shown promise.[5] this compound itself has been investigated for its activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, showing significant effects on trypomastigote forms.[6]

This compound Derivatives: The Next Frontier

The exploration of this compound derivatives is a largely untapped area of research. The chemical modification of a parent compound like this compound can lead to analogs with improved characteristics, such as increased potency, reduced toxicity, and better bioavailability.[7]

Known Metabolites: 4-O-Demethylthis compound

To date, the most well-characterized derivative of this compound is its major metabolite, 4-O-demethylthis compound. An in vitro study evaluated its basal cytotoxicity and found it to have an IC50 value of 0.043 µM against Balb/c 3T3-A31 cells, indicating a higher cytotoxicity than the parent this compound (IC50 = 0.078 µM).[8] This suggests that metabolic activation may play a role in the biological activity of this compound and that derivatives at this position could be of particular interest.

Data Presentation: Quantitative Biological Activity

The following tables summarize the available quantitative data for this compound and its metabolite.

Table 1: Anti-inflammatory and Antinociceptive Activity of this compound

| Experimental Model | Dosage/Concentration | Observed Effect | Reference |

| Formalin Test (inflammatory pain) | Not specified | 60.5% reduction in paw licking time | [3] |

| Croton oil-induced ear edema | 10.0 mg/kg | 36.4% reduction in edema | [3] |

Table 2: Cytotoxic and Anticancer Activity of this compound and its Metabolite

| Compound | Cell Line / Model | IC50 Value (µM) | Other Notable Effects | Reference |

| This compound | Ehrlich Ascites Tumor (EAT) cells | < 0.25 | 66.35% reduction in tumor burden (in vivo, 10 mg/kg) | [2] |

| This compound | K562 (human leukemia) | < 0.85 | G1 phase cell cycle arrest, apoptosis induction | [4] |

| This compound | Balb/c 3T3-A31 (mouse fibroblast) | 0.078 | - | [8] |

| 4-O-Demethylthis compound | Balb/c 3T3-A31 (mouse fibroblast) | 0.043 | - | [8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of this compound and its potential derivatives. The following are standard protocols for assessing key biological activities.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[9]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).[10]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[9]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes with shaking.[9]

-

Data Acquisition: Measure the absorbance at 492 nm using a microplate reader.[9] The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting viability against the logarithm of the compound concentration.[10]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is widely used to evaluate acute inflammation.

-

Animal Preparation: Use Swiss albino mice (25-30g).[11] Withhold food for 12 hours before the experiment.[11]

-

Compound Administration: Administer the test compound (e.g., this compound derivatives) orally at desired doses (e.g., 200 and 400 mg/kg).[11] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like ibuprofen (40 mg/kg).[11]

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution into the sub-plantar tissue of the left hind paw of each mouse.[11]

-

Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.[11]

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.[11]

Antimicrobial Susceptibility: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., ~1.5 × 10⁸ CFU/mL).[12]

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.[12]

-

Inoculation: Inoculate each well with the bacterial suspension.[12] Include a growth control (no compound) and a sterility control (no bacteria).[8]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[13]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of this compound are still under investigation, but initial studies and comparisons with other lignans provide some insights. The diagrams below illustrate potential signaling pathways and experimental workflows.

Future Directions and Conclusion

The existing body of research strongly supports the therapeutic potential of this compound. However, the field is wide open for the exploration of its derivatives. Future research should focus on:

-

Synthesis of Novel Derivatives: A focused effort in medicinal chemistry is needed to synthesize a library of this compound analogs with modifications at key positions, such as the hydroxyl groups and the tetrahydrofuran ring.

-

Comprehensive Biological Evaluation: These new derivatives must be systematically screened for a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, using the standardized protocols outlined in this guide.

-

Structure-Activity Relationship (SAR) Studies: The data from the biological evaluation of derivatives will be crucial for establishing SAR, which will guide the rational design of more potent and selective compounds.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most promising derivatives will be essential for their further development.

References

- 1. Piper tectoniifolium Kunth: A New Natural Source of the Bioactive Neolignan (−)-Grandisin [mdpi.com]

- 2. Cytotoxicity and antiangiogenic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antinociceptive and antiinflammatory activities of this compound extracted from Virola surinamensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeted Modification and Structure-Activity Study of GL-29, an Analogue of the Antimicrobial Peptide Palustrin-2ISb [mdpi.com]

- 6. mtu.edu [mtu.edu]

- 7. mdpi.com [mdpi.com]

- 8. In vitro basal cytotoxicity assay applied to estimate acute oral systemic toxicity of this compound and its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural and Synthetic Lactones Possessing Antitumor Activities [mdpi.com]

- 11. Synthesis and biological activity of semisynthetic digitalis analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial activities of 7-O-modified genistein derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Gomisin B analogues as potential cytotoxic agents: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure–activity relationship - Wikipedia [en.wikipedia.org]

A Technical Guide to Grandisin and Its Natural Analogs: Sources, Biological Activities, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the naturally occurring tetrahydrofuran neolignan, Grandisin, and its structural analogs. The document details their biological sources, comparative biological activities with a focus on cytotoxic, anti-inflammatory, and anti-parasitic properties, and the experimental methodologies used for their evaluation. Furthermore, it elucidates key signaling pathways involved in their mechanism of action.

Natural Analogs of this compound and Their Sources

This compound is a prominent member of the tetrahydrofuran neolignan family, primarily isolated from plant species of the Piper genus.[1][2] Several other plants have also been identified as sources of this compound and its structural analogs, which share the core tetrahydrofuran ring structure but differ in their substituent groups on the aromatic rings. A summary of these compounds and their botanical sources is presented in Table 1.

Table 1: Natural Analogs of this compound and Their Botanical Sources

| Compound Name | Structure | Botanical Source(s) | Reference(s) |

| This compound | 3,4,5,3',4',5'-Hexamethoxy-7,7'-epoxylignan | Piper solmsianum, Piper tectoniifolium, Cassia grandis | [1][2] |

| Veraguensin | 3,4,3',4'-Bis(methylenedioxy)-5,5'-dimethoxy-7,7'-epoxylignan | Piper solmsianum | [3] |

| rel-(7R,8R,7'R,8'R)-3',4'-Methylenedioxy-3,4,5,5'-tetramethoxy-7,7'-epoxylignan | Not explicitly shown | Piper solmsianum | [3][4] |

| rel-(7R,8R,7'R,8'R)-3,4,3',4'-Bis(methylenedioxy)-5,5'-dimethoxy-7,7'-epoxylignan | Not explicitly shown | Piper solmsianum | [3][4] |

| Piperkadsin A | Dihydrobenzofuran neolignan | Piper kadsura | [2][5] |

| Piperkadsin B | Dihydrobenzofuran neolignan | Piper kadsura | [2][5] |

| Piperkadsin C | Neolignan | Piper kadsura | [6][7] |

| Futoquinol | Neolignan | Piper kadsura | [6][7] |

| Beilschmin A | Tetrahydrofuran-type lignan | Beilschmiedia tsangii | [8][9] |

| Beilschmin B | Tetrahydrofuran-type lignan | Beilschmiedia tsangii | [8][9] |

| Zanthplanispine | Tetrahydrofuran lignan | Zanthoxylum planispinum | [10] |

| Piperneolignan A | Sesquineolignan | Piper betle | [1] |

| Piperneolignan B | Neolignan | Piper betle | [1] |

| Mappiodoinins A-C | Dihydrobenzofuran neolignans | Mappianthus iodoies | [3] |

Comparative Biological Activity

This compound and its analogs exhibit a wide spectrum of biological activities, with cytotoxic, anti-inflammatory, and anti-parasitic effects being the most prominent. The quantitative data for these activities are summarized in the following tables to facilitate comparison.

Cytotoxic Activity

The cytotoxic potential of this compound and its analogs against various cancer cell lines has been evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values are presented in Table 2.

Table 2: Cytotoxic Activity (IC50 in µM) of this compound and Its Natural Analogs Against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| This compound | Ehrlich Ascites Tumor (EAT) | Murine Ascitic Carcinoma | < 0.25 | [1] |

| This compound | K562 | Human Chronic Myelogenous Leukemia | < 0.85 | [2][11][12][13] |

| Beilschmin A | P-388 | Murine Leukemia | < 4 µg/mL | [8] |

| Beilschmin A | HT-29 | Human Colorectal Adenocarcinoma | < 4 µg/mL | [8] |

| Beilschmin B | P-388 | Murine Leukemia | < 4 µg/mL | [8] |

| Beilschmin C | P-388 | Murine Leukemia | < 4 µg/mL | [8] |

| Mappiodoinins A-C & Analogs (1-12) | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | Human Promyelocytic Leukemia, Hepatocellular Carcinoma, Lung Carcinoma, Breast Adenocarcinoma, Colorectal Adenocarcinoma | 0.16 - 18.62 | [3] |

| (-)-9,9'-O-diferuloyl-secoisolariciresinol | OVCAR3 | Ovarian Cancer | 0.51 | [14] |

| Piperine | AGP01 | Gastric Cancer | 12.06 - 16.81 µg/mL | [15] |

| Koelreuterin-1 | Not specified | Not specified | Not specified | [16] |

| Unnamed Tetrahydrofuranoid Lignans | HeLa, KB | Human Cervical Carcinoma, Human Oral Epidermoid Carcinoma | 4.7 - 9.7 | [4] |

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for NO inhibition are shown in Table 3.

Table 3: Anti-inflammatory Activity (NO Inhibition IC50 in µM) of this compound Analogs

| Compound | Cell Line | IC50 (µM) | Reference(s) |

| Piperkadsin A | Human Polymorphonuclear Neutrophils (ROS production) | 4.3 ± 1.0 | [2][5] |

| Piperkadsin B | Human Polymorphonuclear Neutrophils (ROS production) | 12.2 ± 3.2 | [2][5] |

| Futoquinol | Human Polymorphonuclear Neutrophils (ROS production) | 13.1 ± 5.3 | [2][5] |

| Piperkadsin C | BV-2 (microglia) | 14.6 | [6][7] |

| Futoquinol | BV-2 (microglia) | 16.8 | [6][7] |

| Zanthplanispine | RAW 264.7 | 36.8 | [10] |

| Piperneolignan A | RAW 264.7 | 9.87 | [1] |

| Piperneolignan B | RAW 264.7 | 45.94 | [1] |

Anti-trypanosomal Activity

Several analogs of this compound have demonstrated potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The effective concentration required to inhibit 50% of the parasite's growth (EC50) is a key metric for this activity and is presented in Table 4.

Table 4: Anti-trypanosomal Activity (EC50 in µM) of this compound Analogs Against Trypanosoma cruzi

| Compound | Parasite Stage | EC50 (µM) | Reference(s) |

| This compound | Trypomastigotes | High activity reported | [17] |

| Veraguensin | Trypomastigotes | Not specified | Not specified |

| rel-(7R,8R,7'R,8'R)-3',4'-Methylenedioxy-3,4,5,5'-tetramethoxy-7,7'-epoxylignan | Trypomastigotes | Not specified | Not specified |

| rel-(7R,8R,7'R,8'R)-3,4,3',4'-Bis(methylenedioxy)-5,5'-dimethoxy-7,7'-epoxylignan | Trypomastigotes | Not specified | Not specified |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for the evaluation of this compound and its analogs.

Isolation and Purification of this compound from Piper solmsianum

A general workflow for the isolation and characterization of neolignans like this compound is depicted below.

References

- 1. Cytotoxicity and antiangiogenic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tetrahydrofuran lignan glucosides: Topics by Science.gov [science.gov]

- 6. benchchem.com [benchchem.com]

- 7. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New cytotoxic tetrahydrofuran- and dihydrofuran-type lignans from the stem of Beilschmiedia tsangii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 11. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. Cytotoxic Lignan and Flavonoid Derivatives from the Branches of Beilschmiedia yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytotoxic cyclolignans from Koelreuteria henryi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Ethnobotanical Uses of Grandisin-Containing Plants: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction to Grandisin

This compound is a naturally occurring neolignan, a class of phenolic compounds known for their diverse biological activities. Structurally, it is a tetrahydrofuran lignan. Found in a variety of plant species, this compound has garnered significant interest within the scientific community for its potential therapeutic applications. Preclinical studies have demonstrated its efficacy as a vasorelaxant, antitumor, and trypanocidal agent, suggesting its potential as a lead compound in drug discovery and development. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants known to contain this compound, details on its biological activities, and protocols for its isolation and quantification.

Ethnobotanical Landscape of this compound-Containing Flora

This compound has been identified in several plant species across different families. The traditional medicinal uses of these plants provide a valuable context for understanding the potential applications of this compound.

Piper Species

The Piper genus is a rich source of bioactive compounds and has a long history of use in traditional medicine worldwide. Species of this genus are traditionally used to treat a wide range of ailments including gastrointestinal diseases, hypertension, pain, and inflammation.[1]

-

Piper tectoniifolium Kunth: While specific ethnobotanical uses for P. tectoniifolium are not extensively documented, other Piper species are used in Brazilian folk medicine for conditions related to vascular diseases.[2] This aligns with the scientifically validated vasorelaxant properties of this compound isolated from this plant.[2]

-

Piper solmsianum C. DC.: Traditionally, various Piper species are used for their antifungal and anti-inflammatory properties. Extracts of P. solmsianum have shown antifungal activity, and this compound isolated from this plant has demonstrated significant antitumor properties.[3]

Virola surinamensis (Rol. ex Rottb.) Warb.

Known popularly as "ucuúba," Virola surinamensis is a tree native to the Amazon region with a rich history in traditional medicine.

-

Traditional Uses: The bark resin is used in folk medicine to treat erysipelas (a bacterial skin infection), while leaf tea is indicated for colic, dyspepsia, and inflammatory processes. The riverside communities in the Brazilian Amazon widely use parts of the plant to treat microbial infections, gastrointestinal disorders, and inflammatory conditions. This compound, along with other lignans from this plant, has been identified as an active compound against the trypomastigote form of Trypanosoma cruzi, the parasite that causes Chagas disease.[4]

Cassia grandis L. f.

Commonly known as the "pink shower tree," Cassia grandis has a history of use in traditional medicine in Central and South America.[2]

-

Traditional Uses: The fruit pulp and seeds are used as a natural laxative.[2] Decoctions of the bark and leaves are traditionally used to soothe coughs, colds, and other respiratory ailments.[2] Extracts from the plant have also been applied topically to treat skin conditions and aid in wound healing.[2] The liquid from the pod is mixed with milk as a treatment for anemia due to its high iron content.[3]

Cryptocarya crassinervia Miq.

The Cryptocarya genus is known for its use in traditional medicine to treat a variety of ailments, leveraging its rich phytochemical composition.[5]

-

General Uses of the Genus: Plants of the Cryptocarya genus are known to produce bioactive compounds with antimalarial, cytotoxic, antimicrobial, and anti-inflammatory properties.[5] While specific traditional uses for C. crassinervia are not well-documented in the available literature, the presence of this compound suggests a potential contribution to the medicinal properties attributed to this genus.

Quantitative Data Summary

The concentration of this compound can vary significantly between plant species and even between different parts of the same plant. Furthermore, its biological activities are often potent at micromolar concentrations.

| Plant Species | Plant Part | This compound Content (% of extract) | Reference |

| Piper tectoniifolium | Leaves | up to 52.78% | [2] |

| Biological Activity | Target | IC50 Value | Reference |

| Vasorelaxant Effect | Endothelium-dependent | 9.8 ± 1.22 µM | [2] |

| Cytotoxicity | Ehrlich Ascites Tumoral (EAT) Cells | < 0.25 µM | [3] |

Biological Activities and Signaling Pathways of this compound

Antitumor and Antiangiogenic Activity

This compound has demonstrated significant potential as an anticancer agent. Studies have shown that it inhibits the growth of tumor cells and reduces angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3] The primary mechanisms of its antitumor action involve the activation of caspases, a family of proteases that play a crucial role in programmed cell death (apoptosis), and the inhibition of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis.[3]

Vasorelaxant Activity

This compound exhibits endothelium-dependent vasorelaxant effects, suggesting its potential in the management of hypertension.[2] This effect is primarily mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This compound stimulates the production of NO in endothelial cells, which then diffuses to adjacent smooth muscle cells, leading to their relaxation and a widening of the blood vessels.

Trypanocidal Activity

This compound has shown significant activity against the trypomastigote forms of Trypanosoma cruzi.[4] While the precise mechanism of its trypanocidal action is still under investigation, it is believed to interfere with critical metabolic pathways within the parasite, leading to its death.

Experimental Protocols

Isolation of this compound from Plant Material (Representative Protocol)

This protocol is a representative method for the isolation of this compound from plant sources, such as the leaves of Piper tectoniifolium or twigs of Virola surinamensis.

-

Extraction:

-

Air-dry and powder the plant material (e.g., 500 g of leaves).

-

Macerate the powdered material with n-hexane at room temperature for 72 hours.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract.

-

-

Preliminary Fractionation:

-

Subject the crude n-hexane extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc 9:1, 8:2, 7:3, etc.).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Purification:

-

Combine fractions containing the compound of interest (as indicated by TLC).

-

Further purify these fractions using preparative HPLC or repeated column chromatography until a pure compound is obtained.

-

This compound can be recrystallized from a suitable solvent system (e.g., n-hexane:ethyl acetate) to yield pure crystals.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Quantification of this compound by HPLC-DAD-UV

The following is a detailed method for the quantification of this compound in plant extracts, adapted from validated procedures.[2]

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) and a UV detector.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol (Solvent B).

-

Gradient Program (Representative):

-

0-5 min: 70% A, 30% B

-

5-20 min: Linear gradient to 50% A, 50% B

-

20-25 min: Linear gradient to 30% A, 70% B

-

25-30 min: Hold at 30% A, 70% B

-

30-35 min: Return to initial conditions (70% A, 30% B)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: DAD at 280 nm.

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of pure this compound in methanol (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Solution: Accurately weigh the plant extract and dissolve it in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis and Quantification:

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the sample solution and identify the this compound peak by comparing its retention time and UV spectrum with the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from a plant source.

Conclusion

This compound, a neolignan found in several traditionally used medicinal plants, exhibits a range of promising biological activities, including antitumor, vasorelaxant, and trypanocidal effects. The ethnobotanical uses of plants like Piper tectoniifolium, Piper solmsianum, Virola surinamensis, and Cassia grandis provide a valuable starting point for modern drug discovery efforts. The scientifically validated mechanisms of action of this compound, particularly its influence on key signaling pathways such as caspase activation, VEGF inhibition, and the NO/cGMP pathway, underscore its therapeutic potential. The detailed protocols for isolation and quantification provided in this guide offer a framework for researchers to further explore this fascinating compound and its role in phytomedicine. Further investigation into the ethnobotanical uses of this compound-containing plants and the in-depth pharmacological profiling of this compound are warranted to fully realize its potential in the development of new therapeutic agents.

References

- 1. Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethnomedical uses and pharmacological activities of most prevalent species of genus Piper in Panama: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Procyanidin C1 Causes Vasorelaxation Through Activation of the Endothelial NO/cGMP Pathway in Thoracic Aortic Rings - PMC [pmc.ncbi.nlm.nih.gov]

Grandisin's Role in Plant Defense Mechanisms: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Grandisin, a neolignan found in various plant species, particularly of the Piper genus, demonstrates significant potential as a key player in plant defense mechanisms. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, mode of action against herbivores and pathogens, and its integration into plant signaling pathways. Quantitative data on its biological activity are presented, along with detailed experimental protocols for its analysis and evaluation. Furthermore, this guide utilizes Graphviz diagrams to visually represent complex biological pathways and experimental workflows, offering a clear and concise resource for researchers in the fields of plant science, entomology, and drug discovery.

Introduction to this compound

This compound is a tetrahydrofuran lignan, a class of secondary metabolites derived from the phenylpropanoid pathway. Its chemical structure, characterized by a central tetrahydrofuran ring with two substituted phenylpropane units, is crucial for its biological activity. The most commonly isolated enantiomer is (-)-grandisin.[1]

Chemical Structure of this compound:

Caption: Figure 1: Chemical Structure of this compound.

This compound has been isolated from several plant species, including Piper solmsianum and Piper tectoniifolium.[1][2] In P. tectoniifolium, it can be found in high concentrations in the leaves, making it a promising candidate for large-scale extraction and further research.[1] Its role in plant defense is multifaceted, exhibiting insecticidal, larvicidal, and antimicrobial properties.[2][3]

Biosynthesis of this compound

The biosynthesis of this compound originates from the shikimate pathway, which produces the aromatic amino acid phenylalanine. Phenylalanine is then converted into monolignols, the building blocks of lignans, through the general phenylpropanoid pathway. While the complete enzymatic pathway for this compound is not fully elucidated, a putative pathway can be proposed based on the known biosynthesis of other lignans.[4][5][6]

The key steps are hypothesized to be:

-

Phenylpropanoid Pathway: Phenylalanine is converted to coniferyl alcohol through a series of enzymatic reactions involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Cinnamoyl-CoA Reductase (CCR), and Cinnamyl Alcohol Dehydrogenase (CAD).[7]

-

Oxidative Coupling: Two molecules of coniferyl alcohol undergo oxidative coupling to form pinoresinol. This reaction is often mediated by laccases or peroxidases and its stereochemistry is controlled by Dirigent Proteins (DIRs).[5][8]

-

Reductions and Modifications: Pinoresinol is then sequentially reduced by Pinoresinol-Lariciresinol Reductases (PLRs) to form lariciresinol and then secoisolariciresinol.[6] Further enzymatic modifications, likely involving reductases and O-methyltransferases (OMTs), would then lead to the final structure of this compound.[1][9]

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. Jasmonic acid-mediated cell wall biosynthesis pathway involved in pepper (Capsicum annuum) defense response to Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioconversion of Pinoresinol Diglucoside and Pinoresinol from Substrates in the Phenylpropanoid Pathway by Resting Cells of Phomopsis sp.XP-8 | PLOS One [journals.plos.org]

- 6. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lignin biosynthesis: old roads revisited and new roads explored - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioconversion of Pinoresinol Diglucoside and Pinoresinol from Substrates in the Phenylpropanoid Pathway by Resting Cells of Phomopsis sp.XP-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]

Grandisin: A Comprehensive Technical Review for Novel Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grandisin, a neolignan found in various plant species, has demonstrated a remarkable range of pharmacological activities, positioning it as a compound of significant interest for novel drug development. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its cytotoxic, antiangiogenic, anti-inflammatory, and trypanocidal properties. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of the implicated signaling pathways to facilitate a comprehensive understanding of its mechanism of action and to guide future research endeavors.

Pharmacological Activities and Quantitative Data

This compound exhibits a spectrum of biological effects, with compelling evidence in the fields of oncology, inflammation, and infectious diseases. The following tables summarize the key quantitative findings from various studies, offering a comparative overview of its potency and efficacy.

Cytotoxic Activity

This compound has shown significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Assay Method | Citation |

| Ehrlich Ascites Tumor (EAT) | Murine Mammary Adenocarcinoma | < 0.25 | Not Specified | Trypan Blue Exclusion & MTT | [1] |

| K562 | Human Chronic Myelogenous Leukemia | 0.851 | 48 | Trypan Blue Exclusion | [2] |

| K562 | Human Chronic Myelogenous Leukemia | < 0.85 | 48 | MTT | [3] |

| Peripheral Blood Lymphocytes | Normal | 0.685 | 48 | Trypan Blue Exclusion | [2] |

Antiangiogenic Activity

This compound has been shown to inhibit key processes in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

| Model System | Parameter Measured | Treatment | % Inhibition/Reduction | Citation |

| EAT-bearing mice | Intraperitoneal tumor cell burden | 10 mg/kg this compound | 66.35% | [1] |

| EAT-bearing mice | Vascular Endothelial Growth Factor (VEGF) levels | 10 mg/kg this compound | 32.1% | [1] |

Anti-inflammatory Activity

In vivo studies have demonstrated the anti-inflammatory potential of this compound in established models of inflammation.

| Animal Model | Assay | Treatment | % Inhibition/Reduction | Citation |

| Mice | Acetic acid-induced writhing | Not Specified | Dose-dependent inhibition | |

| Mice | Formalin test (second phase) | Not Specified | 60.5% reduction in paw licking time | |

| Mice | Oil-induced ear edema | 10.0 mg/kg this compound | 36.4% reduction in edema |

Pro-Apoptotic Activity

This compound's cytotoxic effects are mediated by the activation of the caspase cascade, a key component of the apoptotic pathway.

| Cell Line | Caspase | Treatment | % Increase in Activity | Citation |

| K562 | Caspase-6 | 0.036 µM this compound | 21.4% | [3] |

| K562 | Caspase-8 | 0.036 µM this compound | 29% | [3] |

| K562 | Caspase-9 | 0.036 µM this compound | 37% | [3] |

| EAT | Caspase-3, -6, -8, -9 | Not Specified | Increased activity | [1] |

| Cell Line | Cell Cycle Phase | Treatment | % Change in Cell Population | Citation |

| K562 | G1 | 0.036 µM this compound | +12.31% | [3] |

| K562 | S | 0.036 µM this compound | -12.06% | [3] |

| K562 | G2 | 0.036 µM this compound | -0.25% | [3] |

| Cell Line | Apoptotic Stage | Treatment (0.018 µM this compound) | % of Cells | Citation |

| K562 | Early Apoptosis | 24 hours | 11.42% | [2][3] |

| K562 | Late Apoptosis | 24 hours | 8.22% | [2][3] |

| Cell Line | Apoptotic Stage | Treatment (0.036 µM this compound) | % of Cells | Citation |

| K562 | Early Apoptosis | 24 hours | 39.77% | [2][3] |

| K562 | Late Apoptosis | 24 hours | 39.90% | [2][3] |

| Cell Line | Apoptotic Stage | Treatment (0.072 µM this compound) | % of Cells | Citation |

| K562 | Early Apoptosis | 24 hours | 23.26% | [2][3] |

| K562 | Late Apoptosis | 24 hours | 46.52% | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols used in the cited this compound literature.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^6 cells/mL and incubate for 24 hours.

-

Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.018 to 2.365 µM) for 48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for a further 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

This assay distinguishes between viable and non-viable cells based on membrane integrity.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from the cell culture.

-

Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan blue solution.

-

Incubation: Incubate the mixture for 1-2 minutes at room temperature.

-

Cell Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Viability Calculation: Calculate the percentage of viable cells.

Antiangiogenic Assay

This model is used to assess the anti-tumor and antiangiogenic effects of compounds in a living organism.

Protocol:

-

Tumor Induction: Inoculate mice with EAT cells intraperitoneally.

-

Treatment: Administer this compound (e.g., 2.5, 5, or 10 mg/kg) or vehicle control intraperitoneally for a specified period (e.g., 10 days).

-

Tumor Burden Assessment: At the end of the treatment period, collect the peritoneal fluid and count the number of tumor cells to determine the reduction in tumor burden.

-

VEGF Measurement: Centrifuge the peritoneal fluid and measure the concentration of Vascular Endothelial Growth Factor (VEGF) in the supernatant using an ELISA kit.

Anti-inflammatory Assays

This is a standard in vivo model for evaluating acute inflammation.

Protocol:

-

Animal Preparation: Acclimatize mice and divide them into control and treatment groups.

-

Compound Administration: Administer this compound or a reference anti-inflammatory drug orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

-

Edema Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition in the treated groups compared to the control group.

This model assesses the analgesic and anti-inflammatory effects of a compound by measuring its ability to reduce pain-induced abdominal constrictions.

Protocol:

-

Compound Administration: Administer this compound or a control substance to mice.

-

Induction of Writhing: After a set period, inject a 0.6% solution of acetic acid intraperitoneally.

-

Observation: Immediately after the injection, place the mice in an observation chamber and count the number of writhes (abdominal constrictions) for a defined period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage of inhibition of writhing in the treated groups compared to the control group.

Apoptosis and Cell Cycle Analysis

This flow cytometry-based assay detects early and late apoptotic cells.

Protocol:

-

Cell Treatment: Treat K562 cells with different concentrations of this compound (e.g., 0.018, 0.036, and 0.072 µM) for 24 hours.

-

Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

This assay quantifies the activity of key executioner and initiator caspases.

Protocol:

-

Cell Lysis: Treat cells with this compound and then lyse the cells to release intracellular contents.

-

Substrate Addition: Add a colorimetric or fluorometric caspase-specific substrate to the cell lysate.

-

Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.

-